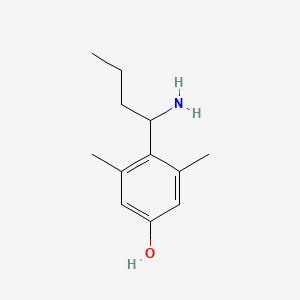

4-(1-Aminobutyl)-3,5-dimethylphenol

Description

Contextualizing the Chemical Compound within Organic Chemistry Research

4-(1-Aminobutyl)-3,5-dimethylphenol belongs to the class of aminophenols, which are organic compounds containing both an amino group (-NH₂) and a hydroxyl group (-OH) attached to a benzene (B151609) ring. The specific structure of this compound, featuring a 1-aminobutyl substituent at the fourth position and two methyl groups at the third and fifth positions of the phenol (B47542) ring, places it at the confluence of several research interests. Organic chemistry research frequently utilizes substituted phenols as versatile building blocks and targets for synthesis due to their wide-ranging reactivity and potential applications.

The synthesis of such a molecule would likely involve multi-step synthetic pathways, a core practice in organic chemistry. For instance, a potential precursor, 4-Amino-3,5-dimethylphenol (B131400), can be synthesized by the reduction of 3,5-Dimethyl-4-phenylazophenol using hydrazine (B178648) hydrate (B1144303) and a Raney nickel catalyst. prepchem.com The subsequent introduction of the 1-aminobutyl group would require further synthetic modifications, such as reductive amination or other C-N bond-forming reactions, which are fundamental topics in organic synthesis. The study of such reactions, including their mechanisms, yields, and selectivity, is a central theme in organic chemistry. researchgate.net

Historical Trajectories of Research on Aminophenol Derivatives

Research into aminophenol derivatives has a rich history, initially driven by their utility in the dye and photographic industries. Over time, the focus has shifted significantly towards their biological activities, making them a cornerstone in medicinal chemistry and pharmacology.

In recent years, research has intensified on the synthesis and evaluation of various aminophenol derivatives for a wide range of biological applications. For example, studies have explored Schiff base derivatives of 4-aminophenol (B1666318), which have demonstrated significant antimicrobial and antidiabetic properties. mdpi.comnih.gov These studies involve synthesizing new compounds and characterizing them using techniques like FT-IR, NMR spectroscopy, and elemental analysis to confirm their structures. mdpi.comnih.gov

Another significant avenue of modern research involves investigating the potential of aminophenol derivatives as inhibitors of specific biological processes like ferroptosis, a form of regulated cell death. Recent discoveries have highlighted novel ortho-aminophenol derivatives that show potent antiferroptotic activities, suggesting their therapeutic potential for diseases involving lipid peroxidation. acs.orgnih.gov These studies often employ advanced techniques like quantum chemistry, alongside in vitro and in vivo assays, to understand structure-activity relationships. acs.orgnih.gov The consistent exploration of aminophenol scaffolds demonstrates their enduring importance as privileged structures in the development of new functional molecules.

Significance of the Aminobutyl and Dimethylphenol Moieties in Chemical Research

The specific structural features of this compound—the aminobutyl group and the dimethylphenol core—each contribute unique properties that are of significant interest in chemical research.

The Dimethylphenol Moiety:

The 3,5-dimethylphenol (B42653) (or 3,5-xylenol) portion of the molecule provides a sterically hindered phenolic environment. The two methyl groups influence the electronic properties and reactivity of the phenol ring and its hydroxyl group. Phenols, in general, are important intermediates in chemical synthesis. nih.gov The substitution pattern on the aromatic ring is crucial; for example, 3,4-dimethylphenol (B119073) is used as an agent in spectrophotometric methods and in the production of resins. chemicalbook.com The 3,5-dimethyl substitution pattern in the target compound sterically shields the hydroxyl and amino groups, which can affect their reactivity, selectivity in reactions, and intermolecular interactions.

The Aminobutyl Moiety:

The aminobutyl group is a functional group that often imparts specific properties to a molecule, particularly in the context of medicinal chemistry and drug design. Alkylamine chains are common in bioactive molecules and can play a crucial role in a compound's pharmacokinetics. The butyl chain provides a degree of lipophilicity, which can influence how the molecule interacts with biological membranes.

Furthermore, the aminobutyl group can act as a linker or a pharmacophore itself. For instance, the 2-aminobutyl moiety is a key feature in the compound α-ethyltryptamine, which has been studied for its effects as a monoamine releasing agent. wikipedia.org In other complex molecules, aminobutyl chains are used to attach functional components, such as in the development of radioligands for targeting specific biological sites. aacrjournals.org The tert-butyl group, a structural isomer, is known to enhance potency or act as a steric shield in various drugs. hyphadiscovery.com The specific placement and nature of the aminobutyl group in this compound would be a key determinant of its chemical and biological profile.

Compound and Precursor Data

Below are tables detailing the properties of the primary compound of interest and a key potential precursor.

Table 1: Properties of 4-Amino-3,5-dimethylphenol

| Property | Value | Source |

| IUPAC Name | 4-amino-3,5-dimethylphenol | nih.gov |

| Molecular Formula | C₈H₁₁NO | nih.govlookchem.com |

| Molecular Weight | 137.18 g/mol | nih.gov |

| CAS Number | 3096-70-6 | lookchem.combldpharm.com |

| Appearance | Brown solid | lookchem.com |

| Melting Point | 181 °C | lookchem.com |

| Boiling Point | 296.5 °C at 760 mmHg | lookchem.com |

| SMILES | CC1=CC(=CC(=C1N)C)O | nih.gov |

Table 2: Properties of 3,5-Dimethylphenol

| Property | Value | Source |

| IUPAC Name | 3,5-dimethylphenol | |

| Molecular Formula | C₈H₁₀O | |

| Molecular Weight | 122.16 g/mol | nih.gov |

| CAS Number | 108-68-9 | |

| Appearance | Colorless needles or solid | |

| Melting Point | 62-66 °C | |

| Boiling Point | 222 °C | |

| SMILES | CC1=CC(C)=CC(O)=C1 |

Structure

3D Structure

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

4-(1-aminobutyl)-3,5-dimethylphenol |

InChI |

InChI=1S/C12H19NO/c1-4-5-11(13)12-8(2)6-10(14)7-9(12)3/h6-7,11,14H,4-5,13H2,1-3H3 |

InChI Key |

OZWMRVUTAFODOI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=C(C=C(C=C1C)O)C)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of the Chemical Compound

Oxidative Reactivity and Radical Interactions

As a hindered phenol (B47542), 4-(1-Aminobutyl)-3,5-dimethylphenol is expected to exhibit significant antioxidant properties by functioning as a primary antioxidant. amfine.com This involves scavenging radical intermediates, thereby terminating oxidative chain reactions. vinatiorganics.compartinchem.com

The primary mechanism of antioxidant action for hindered phenols involves the donation of a hydrogen atom from the hydroxyl (-OH) group to a free radical (R•), neutralizing the radical and forming a phenoxyl radical (ArO•). partinchem.comvinatiorganics.com This process is depicted in the following reaction:

ArOH + R• → ArO• + RH

The resulting phenoxyl radical is stabilized due to the delocalization of the unpaired electron across the aromatic ring, a feature enhanced by the electron-donating methyl groups. partinchem.com This stability is crucial as it makes the phenoxyl radical less reactive than the initial free radical, thus slowing down further oxidative processes. partinchem.com The bulky methyl groups at the ortho positions provide steric shielding to the hydroxyl group, which can influence the rate and accessibility of the hydrogen atom donation. vinatiorganics.com

The phenoxyl radical intermediate formed from this compound can further react with other radicals, including carbon-centered radicals. It can terminate another radical chain by reacting with a second radical, a process that is a hallmark of primary antioxidants. partinchem.com Enhanced formation of carbon-centered radicals has been demonstrated in the presence of some phenolic antioxidants. researchgate.net The specific pathways can vary, but a common route involves the coupling of the phenoxyl radical with a carbon-centered radical to form a stable, non-radical product.

Electrochemical Behavior and Redox Processes

The electrochemical properties of phenolic compounds are closely linked to their antioxidant capacity and are often studied to understand their oxidation mechanisms. nih.gov The redox potential provides a measure of the compound's ability to be oxidized or reduced. mdpi.com

Cyclic voltammetry (CV) is a key technique used to investigate the redox behavior of phenolic compounds. mdpi.com For phenols, CV typically reveals an oxidation peak corresponding to the loss of an electron (and often a proton) from the hydroxyl group to form a phenoxyl radical. nih.govucl.ac.uk The potential at which this oxidation occurs (anode peak voltage, Eap) is a critical parameter for assessing antioxidant strength; a lower oxidation potential generally indicates a stronger antioxidant capacity. mdpi.comnih.gov

Studies on various substituted phenols show that the oxidation potential is highly dependent on the nature and position of substituents on the aromatic ring. ucl.ac.ukrsc.org Electron-donating groups, like the methyl groups in this compound, tend to lower the oxidation potential, making the compound easier to oxidize compared to unsubstituted phenol. ncert.nic.in The reversibility of the redox process, also observable in CV, provides insight into the stability of the generated radical intermediates. nih.gov

Table 1: Representative Electrochemical Data for Phenolic Compounds

| Compound Class | Typical First Oxidation Peak Potential (Epa vs. Ag/AgCl) | Notes |

| Ortho-diphenols | ~400 mV | In model wine solution; indicates high reducing strength. nih.gov |

| Substituted Phenols | Varies (e.g., 50-150 mV differences based on substitution) | Strong correlation between electrochemical measurements and theoretical values. rsc.org |

| General Phenols | Can be suppressed without additives | Voltammograms in non-aqueous media can show ill-defined peaks without supporting electrolytes. mdpi.com |

In situ spectroelectrochemistry combines electrochemical methods with spectroscopy (e.g., UV-Vis or FTIR) to detect and identify transient species formed during redox reactions. ucl.ac.ukresearchgate.net This technique allows for the direct observation of intermediates like phenoxyl radicals and subsequent products such as quinones. researchgate.netacs.org

For simple phenols, spectroelectrochemical analysis has confirmed that oxidation leads to the formation of benzoquinone, which has a characteristic absorption band around 246 nm. researchgate.net The mechanism often involves a one-electron transfer to form a phenoxy radical, which can then lead to dimers or polymeric products. ucl.ac.uk The specific products and pathways are influenced by experimental conditions and the substitution pattern on the phenol ring. ucl.ac.uk For this compound, such analysis would likely identify the corresponding phenoxyl radical and its subsequent transformation products, confirming the mechanisms proposed from electrochemical and radical interaction studies.

Intramolecular Cyclization and Annulation Reactions

The structure of this compound, featuring a nucleophilic amino group on the side chain and a phenol ring, presents the possibility for intramolecular reactions to form new ring systems.

Intramolecular alkylation of phenols can proceed via intermediate quinone methides, leading to cyclized products. rsc.org In the case of this compound, oxidation could potentially generate a quinone methide-like intermediate. The proximate amino group on the butyl side chain could then act as an internal nucleophile, attacking the ring to form a new heterocyclic structure.

Furthermore, annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful strategy for synthesizing highly substituted aromatic compounds. acs.orgnih.gov Electrooxidative [3 + 2] annulation between phenols and other molecules has been used to create dihydrobenzofuran derivatives. nih.gov This process starts with the anodic oxidation of the phenol to a radical intermediate, which then engages in cyclization. nih.gov While specific studies on this compound are not prevalent, its structure is amenable to similar electrochemically-induced cyclization strategies, potentially leading to novel nitrogen-containing heterocyclic systems fused to the phenol ring.

Formation of Heterocyclic Systems from the Chemical Compound

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a phenolic hydroxyl group, makes it a prime candidate for the synthesis of heterocyclic compounds. These reactions often involve condensation with a second molecule that can react with both functional groups, leading to the formation of a new ring system.

For instance, the reaction with suitable dicarbonyl compounds or their equivalents can lead to the formation of various heterocyclic structures. The specific outcome is dependent on the nature of the second reactant and the reaction conditions employed. The synthesis of polyazaheterocycles, for example, often utilizes cyclocondensation reactions between dielectrophiles and dinucleophiles. beilstein-journals.org While direct examples involving this compound are not extensively documented in the provided search results, the general principles of heterocyclic synthesis support this potential. The presence of both an amino and a hydroxyl group allows for the formation of oxazine (B8389632) or other related heterocyclic systems. researchgate.netresearchgate.net

Mechanistic Pathways of Cyclocondensation

Cyclocondensation reactions are fundamental in the synthesis of many heterocyclic compounds. beilstein-journals.org The mechanism of such reactions involving a molecule like this compound would typically initiate with a nucleophilic attack from either the amino group or the phenolic hydroxyl group onto an electrophilic center of the reacting partner.

In a general cyclocondensation, the first step often involves the formation of an intermediate through the reaction of the more nucleophilic amine with a carbonyl group, forming an imine or an enamine. beilstein-journals.org Subsequent intramolecular reaction, in this case, the attack of the phenolic hydroxyl group on another electrophilic site, would lead to ring closure. The regiochemistry of these reactions can often be controlled by the reaction conditions, with some reactions being thermodynamically controlled and others kinetically controlled. beilstein-journals.org The specific mechanistic pathway can be elucidated through computational studies, such as DFT-B3LYP calculations, which can help predict the most stable intermediates and products. beilstein-journals.org

Acid-Base Properties and Proton Transfer Phenomena

The acid-base properties of this compound are dictated by the presence of the acidic phenolic hydroxyl group and the basic amino group. The pKa value of the phenolic proton is influenced by the electron-donating methyl groups and the aminobutyl substituent on the aromatic ring. khanacademy.org Electron-donating groups generally decrease the acidity of phenols, leading to a higher pKa. khanacademy.org The amino group, being basic, can be protonated to form an ammonium (B1175870) salt.

Proton transfer is a key aspect of the reactivity of this compound. Intramolecular hydrogen bonding between the phenolic proton and the amino group is possible, which can influence the compound's reactivity and physical properties. nih.gov In oxidation reactions, this molecule can undergo concerted proton-electron transfer (CPET), where the transfer of an electron from the phenol is coupled with the transfer of the phenolic proton to a base, which could be an external base or the internal amino group. nih.govacs.org The dynamics of proton transfer in similar systems, like substituted anilines and phenols, have been studied and are known to be influenced by factors such as solvent polarity and reorganization energy. nih.gov

Derivatization Strategies and Functional Group Transformations

The presence of three distinct reactive sites—the amino group, the phenolic hydroxyl group, and the aromatic ring—allows for a wide array of derivatization strategies.

Modification at the Amino Group

The primary amino group is a versatile handle for various chemical modifications. It can undergo a range of reactions common to primary amines, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Derivatization for Analysis: The amino group can be tagged with chromophoric or fluorophoric reagents to facilitate detection and quantification in analytical methods like HPLC. thermofisher.comactascientific.com Reagents such as o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and (5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP) are commonly used for the derivatization of primary amines. thermofisher.comnih.gov

These modifications can significantly alter the biological and physicochemical properties of the parent molecule.

Modifications at the Phenolic Hydroxyl Group

The phenolic hydroxyl group offers another site for derivatization. Common reactions include:

O-Alkylation (Etherification): Reaction with alkyl halides in the presence of a base to form ethers.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.

These transformations can be used to protect the hydroxyl group during other synthetic steps or to introduce new functionalities into the molecule. The reactivity of the hydroxyl group can be influenced by the electronic effects of the other substituents on the ring.

Aromatic Ring Functionalization

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl and alkyl groups. The directing effects of these groups will influence the position of substitution. The hydroxyl group is a strong ortho-, para-director, while the alkyl groups are weaker ortho-, para-directors. Given the existing substitution pattern, electrophilic attack is likely to occur at the positions ortho to the hydroxyl group that are not already occupied by methyl groups.

Potential functionalization reactions include:

Halogenation: Introduction of halogen atoms (e.g., chlorine, bromine) onto the aromatic ring using appropriate halogenating agents. For example, 4-chloro-3,5-dimethylphenol (B1207549) can be synthesized, indicating the feasibility of such reactions on a similar scaffold. chemicalbook.com

Nitration: Introduction of a nitro group, which can subsequently be reduced to an amino group, providing a route to further functionalization.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the presence of the amino and hydroxyl groups can complicate these reactions.

These modifications allow for the synthesis of a diverse library of compounds based on the this compound scaffold.

Theoretical and Computational Chemistry Studies of the Chemical Compound

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics is excellent for static electronic properties, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. MD simulations provide a detailed view of the conformational flexibility and dynamic behavior of a molecule.

The aminobutyl side chain of 4-(1-Aminobutyl)-3,5-dimethylphenol has several rotatable bonds, meaning the molecule can exist in many different conformations. Molecular dynamics simulations can explore this conformational space by simulating the atomic motions at a given temperature. By running a simulation for a sufficient length of time (nanoseconds to microseconds), one can identify the most stable and frequently occurring conformations. This analysis is crucial for understanding how the molecule might interact with other molecules, such as biological receptors, as its shape plays a key role in its function. The simulation would reveal the preferential orientations of the aminobutyl chain relative to the phenol (B47542) ring and quantify the energetic barriers between different stable conformations.

No Theoretical and Computational Chemistry Studies Found for this compound

Despite a thorough search of available scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the chemical properties and behaviors of the compound this compound could be located.

This includes a lack of published research on its intermolecular interactions, aggregation behavior, predicted reaction pathways, transition states, and theoretical structure-reactivity relationships. Consequently, the generation of a scientifically accurate article with detailed research findings and data tables, as per the requested outline, is not possible at this time.

It is important to note that while no information was found for this compound, a related compound, 4-Amino-3,5-dimethylphenol (B131400) , is documented in chemical databases. nih.gov This similar molecule, which lacks the aminobutyl group at the first position of the butyl chain, is also known as 4-hydroxy-2,6-dimethylaniline. nih.gov It is registered under the CAS number 3096-70-6. bldpharm.com

The absence of computational data for this compound suggests that it has not been a significant subject of theoretical investigation within the scientific community to date. Computational chemistry studies provide valuable insights into the fundamental characteristics of molecules, including their electronic structure, stability, and reactivity. Such studies often employ methods like Density Functional Theory (DFT) to model molecular behavior. scifiniti.comresearchgate.net These theoretical analyses are crucial for understanding reaction mechanisms, predicting the effects of solvents on chemical transformations, and elucidating structure-activity relationships. mdpi.commdpi.com

Without dedicated computational research on this compound, any discussion of its specific theoretical attributes would be purely speculative and would not meet the standards of a professional and authoritative scientific article. Further research and computational analysis would be required to generate the specific data needed to populate the requested article sections.

Spectroscopic and Advanced Analytical Methodologies for Mechanistic Elucidation Involving the Chemical Compound

Real-time Spectroscopic Monitoring of Reaction Progress

Real-time monitoring of chemical reactions is crucial for understanding their kinetics and mechanisms. Spectroscopic techniques that allow for in situ analysis are particularly valuable in this regard.

In Situ Fourier Transform Infrared (FTIR) Spectroscopy

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. researchgate.netrsc.orgfrontiersin.org By tracking changes in the vibrational spectra of the reaction mixture, it is possible to follow the consumption of reactants and the formation of products and intermediates. researchgate.netrsc.org In the context of reactions involving 4-(1-Aminobutyl)-3,5-dimethylphenol, in situ FTIR can be employed to observe changes in the characteristic vibrational bands associated with its functional groups. For instance, the N-H stretching vibrations of the primary amine, the O-H stretching of the phenol (B47542), and the C-N and C-O stretching vibrations would all be expected to shift or change in intensity as the reaction proceeds. This data provides valuable kinetic information and helps in postulating the reaction pathway. researchgate.netrsc.org The use of attenuated total reflectance (ATR) probes allows for direct immersion into the reaction vessel, providing a non-invasive means of data acquisition. researchgate.netrsc.orgrsc.org

UV-Visible Spectroscopy for Intermediate Detection

UV-Visible spectroscopy is a valuable tool for detecting the formation and decay of colored intermediates in a reaction. numberanalytics.com Many chemical reactions involving aromatic compounds like this compound can proceed through intermediates that absorb light in the UV-visible region. By monitoring the absorbance at specific wavelengths over time, the kinetics of intermediate formation and consumption can be determined. numberanalytics.com For example, the formation of a transient colored species could indicate the generation of a reactive intermediate. researchgate.net This technique is particularly useful when combined with other methods to provide a more complete picture of the reaction mechanism. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Changes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structural changes that occur during a chemical reaction. Both ¹H and ¹³C NMR can provide detailed information about the molecular structure of reactants, intermediates, and products. For this compound, changes in the chemical shifts and coupling constants of the protons and carbons in the aromatic ring, the butyl chain, and the amino and hydroxyl groups can be monitored to track the progress of a reaction. For instance, the chemical shifts of the aromatic protons would be sensitive to any changes in the electronic environment of the phenol ring. Similarly, the signals corresponding to the butyl group would shift if the amine functionality undergoes a chemical transformation.

| Proton (¹H) NMR | Carbon (¹³C) NMR |

| Aromatic protons | Aromatic carbons |

| Butyl chain protons | Butyl chain carbons |

| Amine protons | |

| Hydroxyl proton |

Mass Spectrometry for Reaction Intermediate and Product Characterization

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and structure of molecules. In the study of reaction mechanisms, MS is crucial for identifying both stable products and transient intermediates. nih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate and identify the components of a reaction mixture. nih.gov For reactions involving this compound, MS can confirm the identity of the final products by providing their exact molecular weight. Furthermore, by carefully analyzing the mass spectra of samples taken at different reaction times, it may be possible to detect and identify the mass of short-lived intermediates, providing direct evidence for a proposed reaction pathway.

X-ray Crystallography of Derivatives and Co-crystals

X-ray crystallography provides definitive, three-dimensional structural information about crystalline solids. While it is often challenging to obtain crystals of reactive intermediates, the technique is invaluable for characterizing stable derivatives or co-crystals of the final products. nih.gov By determining the precise arrangement of atoms in a crystal, X-ray crystallography can confirm the connectivity and stereochemistry of a reaction product derived from this compound. This information is critical for unambiguously establishing the outcome of a reaction and can provide insights into the stereochemical course of the transformation.

Future Research Directions and Unexplored Avenues for the Chemical Compound

Development of Novel Asymmetric Synthetic Routes

The synthesis of enantiomerically pure 4-(1-Aminobutyl)-3,5-dimethylphenol presents a significant challenge and a key area for future research. The presence of a stereocenter at the benzylic position of the aminobutyl group necessitates the development of highly selective asymmetric synthetic methods. Current strategies for creating chiral amines and substituted phenols can be adapted and optimized for this specific target.

Future research should focus on catalytic asymmetric dearomatization (CADA) as a powerful strategy for constructing complex three-dimensional cyclic compounds from readily available phenols. nih.govrsc.org While direct non-oxidative asymmetric dearomatization of phenols can be challenging due to regioselectivity issues, methods involving intramolecular cyclizations or intermolecular cycloadditions could be explored. nih.gov For instance, metal-catalyzed or organocatalyzed approaches could be developed to control the stereochemistry. rsc.orgnih.gov

Another promising avenue is the development of routes starting from substituted phenols and building the chiral side chain. This could involve asymmetric reduction of a corresponding imine or ketone precursor. The use of chiral catalysts, such as those based on diphenylprolinol silyl (B83357) ether, has shown success in domino reactions that form multiple C-C bonds and stereocenters with high enantioselectivity. nih.govresearchgate.net A convergent synthesis, where the chiral aminobutyl side chain is prepared separately and then coupled to the 3,5-dimethylphenol (B42653) nucleus, could also be an effective strategy, drawing on established methods for the asymmetric synthesis of 1,3-amino alcohols. scispace.com

Table 1: Potential Asymmetric Synthetic Strategies

| Synthetic Strategy | Key Transformation | Potential Catalyst/Reagent Type | Anticipated Advantages | Key Challenges |

|---|---|---|---|---|

| Catalytic Asymmetric Dearomatization (CADA) | Inter- or intramolecular cycloaddition or alkylation | Chiral transition metal complexes (e.g., Pd, Ir, Rh) or organocatalysts | Direct access to complex 3D structures from simple phenols. nih.govrsc.org | Controlling regioselectivity (O- vs. C-alkylation) and stereoselectivity. nih.gov |

| Asymmetric Reductive Amination | Reduction of a ketone precursor (4-butanoyl-3,5-dimethylphenol) | Chiral catalysts for transfer hydrogenation or asymmetric hydrogenation | Potentially high enantioselectivity for the amine stereocenter. | Synthesis of the ketone precursor; potential for side reactions at the phenol (B47542) group. |

| Domino Reaction / Cascade Synthesis | Michael/Aldol or similar cascade reactions | Chiral organocatalysts (e.g., prolinol ethers). nih.govresearchgate.net | Rapid construction of molecular complexity in a single step. nih.gov | Designing a suitable substrate that incorporates the 3,5-dimethylphenol moiety. |

| Convergent Synthesis | Coupling a pre-synthesized chiral aminobutyl unit to the phenol ring | Cross-coupling reactions (e.g., Buchwald-Hartwig amination) | Modular approach allowing for variation in both fragments. scispace.com | Harsh reaction conditions may be incompatible with the phenolic -OH group. |

Exploration of Unconventional Reactivity Patterns in Extreme Conditions

Investigating the behavior of this compound under extreme conditions, such as high pressure, high temperature, and sonication, could uncover novel reactivity and synthetic applications. These conditions can alter reaction pathways, enhance rates, and lead to products not accessible through conventional methods. numberanalytics.comnih.gov

Sonochemistry , the application of ultrasound to chemical reactions, induces acoustic cavitation—the formation, growth, and violent collapse of bubbles in a liquid. organic-chemistry.org This collapse generates localized hot spots with extreme temperatures and pressures, as well as significant shear forces. nih.gov For this compound, sonication could facilitate novel transformations. For example, ultrasound is known to promote reduction reactions, such as converting nitro compounds to amines, and to improve the efficiency of coupling reactions. numberanalytics.com It could also influence reaction selectivity by altering catalyst surfaces or promoting single-electron transfer (SET) pathways. nih.govacs.org

High-pressure and high-temperature studies are also a frontier for this molecule. The heat capacity and other thermodynamic properties of phenols and their aqueous solutions are known to change significantly under such conditions. researchgate.net Investigating the reaction of this compound under high pressure and temperature could lead to new polymerization pathways or degradation products with potential industrial applications. The combination of the amino and phenol groups might lead to unique intramolecular or intermolecular reactions, such as cyclization or the formation of novel polymeric materials. Furthermore, electrochemical studies could reveal interesting redox properties, as aminophenols can be oxidized to quinoneimine species, a process that could be harnessed for sensor development or electrosynthesis. researchgate.net

Table 2: Potential Effects of Extreme Conditions on Reactivity

| Condition | Physical Principle | Potential Application to this compound | Expected Outcome/Novelty |

|---|---|---|---|

| Sonochemistry (Ultrasound) | Acoustic cavitation creating localized high-energy zones. organic-chemistry.org | Accelerating coupling reactions, promoting novel cyclizations, or synthesizing nanocomposites. numberanalytics.com | Enhanced reaction rates, alternative reaction pathways (e.g., radical mechanisms), synthesis of hybrid materials. acs.org |

| High Temperature / High Pressure | Altering thermodynamic and kinetic parameters of reactions. researchgate.net | Investigating thermal stability, forced degradation pathways, and polymerization reactions. | Formation of novel polymers, understanding decomposition mechanisms, accessing new thermodynamic phases. |

| Electrochemistry | Probing redox activity at an electrode surface. | Electropolymerization to form conductive films, development of electrochemical sensors. | Creation of electroactive polymers, selective detection of analytes based on redox potential shifts. researchgate.netijpras.com |

Integration into Advanced Smart Materials and Responsive Systems

The bifunctional nature of this compound makes it an excellent building block for advanced smart materials. "Smart" or "stimuli-responsive" polymers can change their chemical or physical properties in response to external triggers like pH, temperature, or light. nih.govrsc.orghacettepe.edu.tr

The presence of a basic amino group and an acidic phenolic group suggests that polymers incorporating this monomer would exhibit pH-responsive behavior . hacettepe.edu.trscispace.com At low pH, the amino group would be protonated, while at high pH, the phenolic proton would be removed. This change in ionization state can induce conformational changes in the polymer, leading to alterations in solubility, swelling, or surface properties. Such polymers could be designed for applications in controlled drug delivery, where a change in pH triggers the release of an encapsulated agent. nih.gov

Furthermore, aminophenols can be polymerized to form materials with interesting electrochemical and electrochromic properties . ijpras.com Poly(aminophenol) and its composites with materials like carbon nanotubes or metal oxides are being explored for use in supercapacitors and sensors. ijpras.comnih.govoatext.com The 3,5-dimethyl substitution on the phenol ring of the target molecule could influence the polymerization process and the final properties of the material, potentially leading to polymers with enhanced stability or solubility. Integrating this compound into nanocomposites, for instance with graphene or vanadium pentoxide, could yield hybrid materials with synergistic properties for energy storage applications. nih.gov

Table 3: Potential Applications in Smart Materials

| Material Type | Relevant Functional Groups | Stimulus | Potential Application | Underlying Mechanism |

|---|---|---|---|---|

| pH-Responsive Hydrogels | Amine (basic), Phenol (acidic) | pH | Controlled Drug Delivery, Sensors. nih.gov | Changes in polymer chain ionization and hydration in response to pH shifts. hacettepe.edu.trscispace.com |

| Electroactive Polymers | Aminophenol core | Electric Potential | Supercapacitors, Batteries, Electrochromic Devices. ijpras.com | Reversible redox reactions of the aminophenol moiety within the polymer backbone. researchgate.net |

| Functionalized Nanocomposites | Amine and Phenol groups for surface interaction | (Varies) | High-Performance Electrodes, Catalytic Supports. nih.govoatext.com | π-π stacking and hydrogen bonding interactions with nanomaterials like graphene or CNTs. ijpras.com |

| Smart Coatings | Phenolic hydroxyl, Amine | pH, Corrosion Potential | Anti-corrosion coatings. bohrium.com | Adhesion to metal surfaces and ability to inhibit electrochemical corrosion processes. |

High-Throughput Computational Screening for Novel Chemical Applications

Computational chemistry and high-throughput screening (HTS) offer powerful tools to explore the potential of this compound and its derivatives without synthesizing every compound. nih.govnih.gov This in silico approach can accelerate the discovery of new applications by predicting the properties and activities of a large virtual library of related molecules.

A key research direction is the creation of a virtual library based on the this compound scaffold. This would involve systematically modifying the structure, for example, by changing substituents on the aromatic ring, altering the length of the alkyl chain, or adding functional groups to the amine. Once this library is generated, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be employed. researchgate.netnih.gov These models correlate structural or physicochemical descriptors of molecules with their biological activity or physical properties. For instance, models could be developed to predict aqueous solubility, nih.gov skin permeability, researchgate.net or potential toxicity. nih.gov

Density Functional Theory (DFT) calculations can provide deeper insights into the electronic properties of the molecule, such as ionization potential and bond dissociation energies, which are related to its reactivity and stability. researchgate.net This information is crucial for designing derivatives with specific antioxidant or electrochemical properties. By combining these computational methods, researchers can perform a high-throughput virtual screen to identify promising candidates for specific applications, such as new pharmaceuticals, materials science precursors, or agricultural chemicals, thereby prioritizing synthetic efforts on the most promising compounds. nih.govnih.gov

Table 4: Framework for High-Throughput Computational Screening

| Computational Method | Objective | Predicted Properties | Potential Application Area |

|---|---|---|---|

| QSAR/QSPR Modeling | Predict activity/property from structure. researchgate.netnih.gov | Toxicity, solubility, bioavailability, skin permeability. nih.govresearchgate.net | Drug discovery, agrochemicals, cosmetics. |

| Molecular Docking | Predict binding affinity to a biological target (e.g., enzyme, receptor). nih.gov | Binding score, binding pose. | Pharmaceutical development. |

| Density Functional Theory (DFT) | Calculate electronic structure and energetic properties. researchgate.net | HOMO/LUMO energies, bond dissociation energy, electrostatic potential. researchgate.net | Materials science (antioxidants, electronic materials), reaction mechanism studies. |

| Molecular Dynamics (MD) Simulation | Simulate the behavior of the molecule over time. | Conformational flexibility, interactions with solvents or polymers. | Polymer design, formulation science. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.